molecular formula C8H8ClN3 B13550354 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13550354
M. Wt: 181.62 g/mol
InChI Key: DTQSQSKPWIDKCU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethylpyridine with methylamine under controlled conditions to form the desired imidazo[4,5-c]pyridine structure . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Biological Activity

2-(Chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features an imidazo[4,5-c]pyridine core with a chloromethyl substituent at the 2-position and a methyl group at the 1-position. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar imidazo[4,5-c]pyridine structures exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition of c-Met protein kinase, which is crucial in cancer progression. One study reported a derivative with an IC50 of 0.005 µM against c-Met kinases, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-c]pyridine derivatives have also been explored. In vitro studies demonstrated that certain derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 µg/ml against various pathogens, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in several studies. For instance, newly synthesized derivatives containing oxadiazole and morpholine rings demonstrated significant anti-inflammatory effects in vivo. These findings suggest that modifications to the imidazo[4,5-c]pyridine structure could enhance its therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that the presence and position of substituents significantly influence biological outcomes:

Substituent PositionActivity TypeObserved Effect
2-positionc-Met inhibitionIC50 = 0.005 µM
1-positionAntimicrobialMIC = 12.5 - 250 µg/ml
ChloromethylAnti-inflammatorySignificant reduction in swelling

Case Study 1: c-Met Inhibition

A study focused on a series of imidazo[4,5-c]pyridine derivatives revealed that modifications at the 2-position significantly enhanced c-Met inhibition. The lead compound exhibited an IC50 value comparable to established cancer therapeutics, suggesting its potential as a candidate for further development in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of imidazo[4,5-c]pyridine derivatives was screened for antimicrobial activity against various bacterial strains. Several compounds showed promising results with MIC values lower than standard antibiotics like ampicillin and ciprofloxacin, indicating their potential as new antimicrobial agents .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-1-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H8ClN3/c1-12-7-2-3-10-5-6(7)11-8(12)4-9/h2-3,5H,4H2,1H3

InChI Key

DTQSQSKPWIDKCU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1CCl

Origin of Product

United States

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